1-(6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-5'-yl)ethane-1,2-diol
Overview
Description
1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol is a complex organic compound with the molecular formula C12H20O6 and a molecular weight of 260.286 g/mol . It is categorized under aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, alcohols, primary alcohols, and secondary alcohols .
Preparation Methods
The synthesis of 1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Scientific Research Applications
1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function . This interaction can lead to various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
1-(6’-hydroxytetrahydrospiro[cyclohexane-1,2’-furo[2,3-d][1,3]dioxol]-5’-yl)ethane-1,2-diol can be compared with similar compounds like:
- 1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
These compounds share similar spirocyclic structures but differ in their functional groups and overall molecular architecture, which can lead to different chemical and biological properties .
Properties
IUPAC Name |
1-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)ethane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCUKASFLXURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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